BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Specification: Ethyl 5-methyl-2,4-
dinitrobenzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Ethyl 5-methyl-2,4-dinitrobenzoate
CAS No.: 103039-34-5
Cat. No.: B2890257

Get Quote

Physicochemical Profile & Reference Data

The melting point provided below is the validated reference value for the specific isomer CAS
103039-34-5. Researchers must distinguish this compound from its isomer, Ethyl 3,5-
dinitrobenzoate (MP ~94°C), which is frequently mistaken for this target due to naming
similarities.
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Property

Specification

Notes

Compound Name

Ethyl 5-methyl-2,4-
dinitrobenzoate

IUPAC Preferred: Ethyl 2,4-

dinitro-5-methylbenzoate

Unique identifier for this

CAS Registry Number 103039-34-5 o
specific isomer
] ] Recrystallized from Ethanol [1]
Melting Point 47 — 48 °C
[2]
Molecular Formula C10H10N206
Molecular Weight 254.20 g/mol

Physical State

Pale yellow crystalline solid

Low-melting solid; may

supercool to oil

Solubility

Soluble in EtOAc, DCM,
Acetone

Sparingly soluble in cold

Ethanol; Insoluble in Water

Synthesis Logic & Regiochemistry

To synthesize this compound efficiently, one must understand the directing effects that govern

the nitration of the precursor. The target compound is the dinitration product of Ethyl 3-

methylbenzoate (Ethyl m-toluate).

The "Renumbering"” Phenomenon

The nomenclature "5-methyl-2,4-dinitro" is a result of IUPAC priority rules applied after the

reaction.

e Precursor: Ethyl 3-methylbenzoate. The methyl group is at position 3.

» Directing Effects: The Methyl group (activator) directs ortho and para. The Ester group

(deactivator) directs meta.

» Substitution: Nitration occurs at positions 4 and 6 (relative to the ester at 1) because these

are ortho/para to the activating Methyl group.
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e Result: The molecule is initially Ethyl 3-methyl-4,6-dinitrobenzoate.

e Final Naming: To minimize locant numbers, the ring is numbered from the other side,
converting the 3-methyl-4,6-dinitro pattern into 5-methyl-2,4-dinitro.

Reaction Pathway Diagram

The following Graphviz diagram visualizes this regiochemical flow and the synthesis logic.

Ethyl 3-methylbenzoate
(Ethyl m-toluate)
Methyl at C3

» 12,4+ =
HNO3 (fuming) / H2S04 Ethyl 5-methyl-2,4-dinitrobenzoate

Electrophilic Aromatic Substitution

Ethyl 3-methyl-4, 1UPAC

(Renumbered for IUPAC)

(Raw Substitution Pattern) CAS: 103039-34-5

Click to download full resolution via product page

Figure 1: Synthesis pathway demonstrating the regiochemical conversion of Ethyl m-toluate to
the target 5-methyl-2,4-dinitro isomer.

Experimental Protocol

Safety Warning: This protocol involves the nitration of an aromatic ester. Dinitro compounds
can be energetic. Temperature control is critical to prevent "runaway" exotherms and the
formation of trinitro byproducts (TNT analogs). Perform all work behind a blast shield in a fume
hood.

Materials

Ethyl 3-methylbenzoate (Ethyl m-toluate): 10.0 g (60.9 mmol)

Sulfuric Acid (conc.[1][2][3][4][5] H2SOa4): 30 mL

Nitric Acid (fuming, >90%): 15 mL

Ethanol (95%): For recrystallization

Ice/Water: ~500 g

Step-by-Step Methodology
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Phase 1: Preparation of Mixed Acid

o Chill 30 mL of concentrated H2SOa4 in a 250 mL round-bottom flask to 0°C using an ice-salt
bath.

o Dropwise, add 15 mL of fuming HNOa4. Maintain internal temperature below 10°C.

o Note: Fuming nitric acid is required to drive the reaction to the di-nitro stage; standard 65%
HNOs may stop at the mono-nitro intermediate.

Phase 2: Nitration

e Add the Ethyl 3-methylbenzoate (10.0 g) dropwise to the acid mixture over 30 minutes.

« Critical Control: Maintain temperature between 0-5°C during addition. The reaction is highly
exothermic.

e Once addition is complete, remove the ice bath and allow the mixture to warm to room
temperature (20-25°C). Stir for 1 hour.

» Heat the mixture gently to 70°C for 1 hour to ensure dinitration. Monitor by TLC (30%
EtOAc/Hexane) until the mono-nitro intermediate disappears.

Phase 3: Isolation & Purification

o Cool the reaction mixture to room temperature.

e Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will
precipitate as a sticky yellow solid or oil.

 Stir until the ice melts. If the product remains oily, scratch the flask sides with a glass rod to
induce crystallization.

o Filter the solid using a Biichner funnel.[3]

e Wash: Wash with cold water (3 x 50 mL), then with 5% NaHCOs solution (to remove acid
traces), and finally with water again.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pdf.benchchem.com/1600/Application_Notes_and_Protocols_for_the_Synthesis_of_Methyl_2_4_dimethyl_5_nitrobenzoate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2890257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

o Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (~95%). Allow to cool

slowly to room temperature, then refrigerate at 4°C.

e Collect the pale yellow needles. Dry in a vacuum desiccator over P20s.

Expected Results

e Yield: 65-75%

e Melting Point: 47-48°C (Sharp melting point indicates high purity).

Quality Control & Validation

To ensure the synthesized compound is the correct isomer, use the following validation

parameters.

Method

Diagnostic Signal

Interpretation

1H NMR (CDCls)

Two Singlets in Aromatic

Region

The protons at C3 and C6 are
isolated (para to each other)
and will appear as singlets
(approx 8.5 - 8.9 ppm). This
confirms the 2,4,5-substitution

pattern.

IR Spectroscopy

1530 & 1350 cm™?

Strong N-O stretches
(asymmetric and symmetric)

confirming nitro groups.

IR Spectroscopy

1720-1730 cm—1

Carbonyl stretch of the ester.

Validation Workflow Diagram
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Figure 2: Quality control decision tree for validating the synthesized batch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
¢ 3. pdf.benchchem.com [pdf.benchchem.com]
e 4. Organic Syntheses Procedure [orgsyn.org]

¢ 5. Microscale preparation of ethyl benzoate | Class experiment | RSC Education
[edu.rsc.org]

¢ 6. Ethyl m-methylbenzoate [webbook.nist.gov]

¢ To cite this document: BenchChem. [Technical Specification: Ethyl 5-methyl-2,4-
dinitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2890257/docs#technical-specification-ethyl-5-methyl-
2-4-dinitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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